3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a carboxylic acid group at the 2-position of the benzothiophene ring and a 4-methylphenylmethyl group at the 3-position
Scientific Research Applications
3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of 3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . β-catenin is a part of the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . The degradation of β-catenin disrupts the Wnt signaling pathway, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The affected biochemical pathway is the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, leading to the inhibition of cell proliferation .
Pharmacokinetics
It is soluble in dmso at a concentration of 25 mg/ml , suggesting that it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective against Wnt-dependent cancer growth both in vitro and in vivo . It exhibits little efficacy in wnt-independent cultures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency and yield, often using continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of reagents and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, particularly at positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield a ketone or an ester, while reduction may produce an alcohol or an aldehyde.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-carboxylic acid: Lacks the 4-methylphenylmethyl group, which may affect its reactivity and biological activity.
3-Phenyl-1-benzothiophene-2-carboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenylmethyl group.
Uniqueness
The presence of the 4-methylphenylmethyl group in 3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other benzothiophene derivatives.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2S/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-15(13)20-16(14)17(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSRDUPEOYTWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(SC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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